trans-2-Vinyl-1,3-dioxan-5-ol
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Overview
Description
Trans-2-vinyl-1,3-dioxan-5-ol is a chemical compound with the molecular formula C6H8O3. It is a colorless liquid that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of trans-2-vinyl-1,3-dioxan-5-ol is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antimicrobial activity against various bacterial strains. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
Trans-2-vinyl-1,3-dioxan-5-ol has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a versatile building block for the synthesis of various chemical compounds.
2. It exhibits antimicrobial activity.
3. It can act as a chiral auxiliary in asymmetric synthesis reactions.
Some of the limitations include:
1. It is not readily available commercially and needs to be synthesized in the lab.
2. Its mechanism of action is not fully understood.
3. Limited information is available on its biochemical and physiological effects.
Future Directions
There are several future directions for the research and development of trans-2-vinyl-1,3-dioxan-5-ol. Some of these include:
1. Exploration of its potential as a therapeutic agent for the treatment of bacterial infections and cancer.
2. Investigation of its mechanism of action.
3. Synthesis of new derivatives with improved antimicrobial and anticancer activity.
4. Development of new synthetic methodologies using this compound as a starting material.
5. Study of its potential as a chiral auxiliary in asymmetric synthesis reactions.
Conclusion:
In conclusion, this compound is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and chiral auxiliary.
Synthesis Methods
Trans-2-vinyl-1,3-dioxan-5-ol can be synthesized through a reaction between acetaldehyde and glycolaldehyde. The reaction takes place in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through distillation and recrystallization.
Scientific Research Applications
Trans-2-vinyl-1,3-dioxan-5-ol is used in various scientific research applications such as:
1. As a starting material for the synthesis of other chemical compounds.
2. As a reagent in organic synthesis reactions.
3. As a building block for the preparation of chiral ligands.
4. As a component in the synthesis of biologically active molecules.
properties
CAS RN |
16081-29-1 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-ethenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2 |
InChI Key |
RCORSHSFJCXHTF-UHFFFAOYSA-N |
SMILES |
C=CC1OCC(CO1)O |
Canonical SMILES |
C=CC1OCC(CO1)O |
Other CAS RN |
16081-29-1 16081-28-0 |
Origin of Product |
United States |
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